Product packaging for Adb-P7aica(Cat. No.:CAS No. 2366273-07-4)

Adb-P7aica

Cat. No.: B13496401
CAS No.: 2366273-07-4
M. Wt: 344.5 g/mol
InChI Key: QDZHLYBDQFZWCJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ADB-P7AICA (N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) first identified in forensic casework in early 2021 . As a 7-azaindole derivative, it belongs to a class of new psychoactive substances (NPS) designed to act as a potent agonist on cannabinoid receptor subtypes CB1 and CB2 . Structure-activity relationship (SAR) studies indicate that this compound functions as a high-efficacy agonist at the CB1 receptor, with in vivo radiobiotelemetric studies in mice demonstrating it produces significant, dose-dependent cannabimimetic effects, such as hypothermia . Its core research value lies in its utility as a reference standard in forensic toxicology for identifying unknown substances in seized materials and in clinical and pharmacological studies aimed at understanding the metabolism, pharmacokinetics, and toxicological profile of emerging SCRAs . The consumption of synthetic cannabinoids, including potent agonists like this compound, has been associated with severe health risks, including respiratory depression, particularly when used in combination with other CNS depressants like opioids . This product is intended for research and forensic purposes only. For Research Use Only. Not for Human or Veterinary Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O2 B13496401 Adb-P7aica CAS No. 2366273-07-4

Properties

CAS No.

2366273-07-4

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1

InChI Key

QDZHLYBDQFZWCJ-OAHLLOKOSA-N

Isomeric SMILES

CCCCCN1C=C(C2=C1N=CC=C2)C(=O)N[C@H](C(=O)N)C(C)(C)C

Canonical SMILES

CCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adb-P7aica involves the preparation of amino acid-derived synthetic cannabinoid receptor agonists. The process typically includes the use of valine, tert-leucine, and phenylalanine amino acids . The synthetic route involves the formation of carboxamides through reactions with indole, indazole, and 7-azaindole derivatives . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .

Comparison with Similar Compounds

Core Structural Variations

ADB-P7AICA belongs to a family of SCRAs sharing amino acid-derived side chains (valine, tert-leucine, phenylalanine) and heterocyclic cores (indole, indazole, 7-azaindole). Key analogs include:

  • ADB-BUTINACA : Indazole core with tert-leucine side chain.
  • APP-BUTINACA : Indazole core with phenylalanine side chain.
  • 5-Fluoro this compound : Fluorinated 7-azaindole derivative of this compound .

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Amino Acid Side Chain Substituents
This compound 7-Azaindole tert-Leucine (ADB) Pentyl chain
ADB-BUTINACA Indazole tert-Leucine (ADB) Butyl chain
APP-BUTINACA Indazole Phenylalanine (APP) Butyl chain
5-Fluoro this compound 7-Azaindole tert-Leucine (ADB) Pentyl chain, 5-fluoro

Receptor Binding and Functional Activity

Key Findings from In Vitro Studies :

Amino Acid Side Chain Influence: Potency Ranking: tert-Leucine (ADB) > Valine (AB) > Phenylalanine (APP). this compound (tert-leucine) exhibits ~10-fold higher CB1 affinity than APP-BUTINACA (phenylalanine).

Core Structure Impact :

  • Potency Ranking : Indazole > Indole > 7-Azaindole.
  • ADB-BUTINACA (indazole) shows superior CB1 binding (Ki = 0.299 nM) compared to this compound (7-azaindole, Ki = 1.02 nM).

Table 2: Receptor Affinity (Ki, nM) and Functional Activity

Compound CB1 Ki (nM) CB2 Ki (nM) EC50 (CB1, nM) Efficacy (βarr2 Recruitment)
This compound 1.02 3.75 3.1 Full Agonist
ADB-BUTINACA 0.299 0.912 0.7 Full Agonist
APP-BUTINACA 538 2190 89.4 Partial Agonist

In Vivo Potency and Pharmacological Effects

In murine models, this compound and analogs induce hypothermia, a proxy for CB1 activation:

  • ADB-BUTINACA : ΔT = 6°C at 0.1 mg/kg.
  • This compound : ΔT = 6°C at 3 mg/kg.
  • APP-BUTINACA: No hypothermia at 10 mg/kg .

Potency Ranking : ADB-BUTINACA > this compound > APP-BUTINACA.

Biological Activity

ADB-P7AICA, a synthetic cannabinoid, has garnered attention due to its potent biological activity and implications for human health. This article reviews the pharmacological properties, metabolism, and case studies associated with this compound, drawing from various research findings.

This compound belongs to the class of synthetic cannabinoids that act on cannabinoid receptors in the body. It is derived from the 7-azaindole structure, which modifies its interaction with cannabinoid receptors compared to other synthetic cannabinoids like ADB-BUTINACA. The compound primarily acts as a full agonist at both CB1 and CB2 receptors, exhibiting a higher affinity for CB1 receptors.

Receptor Affinity

Research indicates that this compound has significant binding affinities:

  • CB1 receptor : Ki0.299nMK_i\approx 0.299\,nM
  • CB2 receptor : Ki0.912nMK_i\approx 0.912\,nM

The efficacy at these receptors suggests a strong potential for psychoactive effects, similar to those of natural cannabinoids like THC .

Dose-Dependent Effects

In vivo studies have demonstrated that this compound induces pronounced hypothermic effects in mice at doses as low as 0.1mg/kg0.1\,mg/kg. The compound's potency was evaluated through various behavioral assays:

  • Core body temperature decrease : Maximum drop of approximately 6.5C6.5^\circ C at 3mg/kg3\,mg/kg.
  • Hypolocomotion : Significant reduction in locomotor activity observed post-administration .

Metabolism and Pharmacokinetics

This compound undergoes phase I metabolism primarily through hydroxylation and amide hydrolysis. Studies have identified several metabolites in human urine, indicating a complex metabolic pathway:

  • Main Metabolites : Hydroxylated forms and amide hydrolysis products.
  • Detection Window : The compound remains detectable in urine for over 65 hours post-ingestion, with a concentration-time profile best described by a two-phase pharmacokinetic model .

Polydrug Use and Toxicity

One notable case involved a polydrug user who consumed this compound alongside fentanyl, leading to acute respiratory depression and subsequent death. This incident underscores the dangers associated with synthetic cannabinoids when combined with opioids .

Clinical Observations

Reports indicate that users exhibit severe toxicity symptoms including lethargy and altered mental status. In emergency settings, naloxone administration has shown limited efficacy in reversing symptoms associated with this compound intoxication .

Comparative Analysis of Synthetic Cannabinoids

To provide a clearer understanding of this compound's biological activity relative to other synthetic cannabinoids, the following table summarizes key pharmacological data:

CompoundReceptor Affinity (CB1)Receptor Affinity (CB2)Hypothermic Effect (mg/kg)Metabolites Detected
This compound0.299 nM0.912 nM0.1Yes
ADB-BUTINACA0.067 nM0.11 nM0.5Yes
MDMB-4en-PINACA0.038 nM0.15 nM0.2Yes

Q & A

Q. How can researchers ensure reproducibility in this compound studies amid batch-to-batch variability?

  • Solution : Implement strict quality control (QC) measures:
  • Batch-specific NMR and mass spectra documentation .
  • Purity thresholds (>95%) enforced via orthogonal analytical methods (HPLC-UV, GC-MS) .

Data Reporting Standards

  • Tabulated Data Example :

    ParameterValueMethod UsedReference
    Solubility in DMSO5 mg/mlGravimetric analysis
    CB1 EC50 (in vitro)12 nMcAMP inhibition assay
    Hypothermic effect (mice)Δ3°C at 1 mg/kg, Δ6°C at 3 mg/kgTelemetric monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.